FGFR2 Kinase Inhibitory Potency – 2-Fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic Acid vs. Futibatinib (TAS-120)
In a biochemical mobility shift assay using recombinant FGFR2 kinase domain at pH 7.5 (2°C), 2-fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid exhibited an IC50 of 190 nM [1]. In contrast, the clinical-stage irreversible FGFR inhibitor futibatinib (TAS-120; CAS 1448169-71-8) achieves an IC50 of approximately 1–3 nM against FGFR2 in similar biochemical formats [2]. This approximately 63- to 190-fold difference in potency defines the starting point for lead optimization programs that utilize the title compound as a reference tool compound.
| Evidence Dimension | FGFR2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 190 nM |
| Comparator Or Baseline | Futibatinib (TAS-120): 1–3 nM |
| Quantified Difference | 63- to 190-fold less potent |
| Conditions | Recombinant FGFR2 kinase domain; mobility shift assay; pH 7.5; 2°C [1]; comparable biochemical format [2]. |
Why This Matters
This quantitative potency gap validates the use of 2-fluoro-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid as a moderate-affinity reference compound for benchmarking improved analogues in medicinal chemistry optimization.
- [1] BindingDB Entry BDBM161462. IC50 data for FGFR2 kinase. Accessed 2026-05-07. View Source
- [2] Kalyukina M, et al. Futibatinib (TAS-120): A Selective Irreversible Inhibitor of FGFR1-4. Clinical Cancer Research, 2022; 28(4):677-684. View Source
